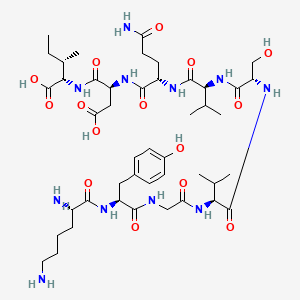
a-Zearalenol-d4 (Major)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
a-Zearalenol-d4 (Major): is a deuterated form of a-Zearalenol, a mycotoxin produced by Fusarium species. It is a nonsteroidal estrogen of the resorcylic acid lactone group and is known for its high affinity for estrogen receptors. This compound is primarily used in scientific research to study the metabolism, toxicology, and environmental impact of mycotoxins.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of a-Zearalenol-d4 involves the incorporation of deuterium atoms into the a-Zearalenol molecule. This can be achieved through various methods, including deuterium exchange reactions and the use of deuterated reagents. The specific synthetic route and reaction conditions depend on the desired level of deuteration and the availability of deuterated starting materials .
Industrial Production Methods: Industrial production of a-Zearalenol-d4 typically involves large-scale synthesis using deuterated reagents and catalysts. The process may include steps such as hydrogenation, deuterium exchange, and purification to obtain the final product with high purity and deuterium content .
Análisis De Reacciones Químicas
Types of Reactions: a-Zearalenol-d4 undergoes various chemical reactions, including:
Oxidation: Conversion to zearalenone and other oxidized derivatives.
Reduction: Formation of reduced metabolites such as zearalanone.
Substitution: Reactions involving the replacement of functional groups with deuterium atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Deuterated reagents like deuterium oxide (D2O) and deuterated solvents are employed.
Major Products: The major products formed from these reactions include zearalenone, zearalanone, and other deuterated derivatives .
Aplicaciones Científicas De Investigación
a-Zearalenol-d4 is widely used in scientific research for various applications, including:
Chemistry: Studying the metabolic pathways and degradation of mycotoxins.
Biology: Investigating the effects of mycotoxins on cellular processes and gene expression.
Medicine: Exploring the toxicological impact of mycotoxins on human health and developing detoxification strategies.
Industry: Monitoring and controlling mycotoxin contamination in food and feed products.
Mecanismo De Acción
a-Zearalenol-d4 exerts its effects by binding to estrogen receptors, mimicking the action of natural estrogens. This binding can lead to the activation of estrogen-responsive genes and subsequent physiological effects. The molecular targets and pathways involved include the estrogen receptor signaling pathway and the regulation of gene expression related to cell growth and differentiation .
Comparación Con Compuestos Similares
a-Zearalenol: The non-deuterated form of a-Zearalenol-d4, with similar estrogenic activity.
b-Zearalenol: Another epimer of zearalenol with lower estrogenic potency.
Zearalenone: The parent compound from which a-Zearalenol is derived, also exhibiting estrogenic effects.
Uniqueness: a-Zearalenol-d4 is unique due to its deuterium labeling, which allows for precise tracking and analysis in metabolic studies. This makes it a valuable tool for understanding the behavior and impact of mycotoxins in biological systems .
Propiedades
Fórmula molecular |
C18H24O5 |
|---|---|
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
(4S,8R,12E)-7,7,9,9-tetradeuterio-8,16,18-trihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-2-one |
InChI |
InChI=1S/C18H24O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h3,7,10-12,14,19-21H,2,4-6,8-9H2,1H3/b7-3+/t12-,14+/m0/s1/i8D2,9D2 |
Clave InChI |
FPQFYIAXQDXNOR-VFQCWQEISA-N |
SMILES isomérico |
[2H]C1(CC/C=C/C2=C(C(=CC(=C2)O)O)C(=O)O[C@H](CCC([C@@H]1O)([2H])[2H])C)[2H] |
SMILES canónico |
CC1CCCC(CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)O1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-Methoxy-3-[[4-[4-(2-methoxyacetyl)piperazine-1-carbonyl]cyclohexyl]methyl]-1-methylquinazoline-2,4-dione](/img/structure/B12368482.png)






![1,3,4,6-Tetra-O-acetyl-2-[[2-(acetylthio)acetyl]amino]-2-deoxy-D-galactopyranose](/img/structure/B12368533.png)

